[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-3-1-2-5-4-9-10-11(5)6/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNYMAJNLRQKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665640 | |
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144675-83-2 | |
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144675-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Optimization of CDC Conditions for Pyrazolo[1,5-a]pyridine Formation
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 4 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
Critical parameters include:
-
Oxygen atmosphere : Essential for dehydrogenation, boosting yields to 94% compared to 6% under argon.
-
Acetic acid loading : Six equivalents optimize proton transfer without promoting side reactions.
Ceric Ammonium Nitrate (CAN)-Catalyzed Cyclization
Nakka et al. developed a recyclable catalytic system using CAN (5 mol%) in polyethylene glycol (PEG) to cyclize 1-(pyridin-2-yl)hydrazines with aldehydes into 3-substituted-[1,triazolo[4,3-a]pyridines. ForTriazolo[1,5-a]pyridine-7-carboxamide, substituting aldehydes with carboxamide-bearing electrophiles (e.g., glyoxamide derivatives) could install the C7-carboxamide group in situ. Reactions proceed at 80°C for 2–4 hours, yielding 75–90% with PEG acting as both solvent and stabilizer.
One-Pot Tandem Coupling-Cyclization
Baucom et al. engineered a single-flask method using 1,1′-carbonyldiimidazole (CDI) to couple carboxylic acids (14 ) with 1-(pyridin-2-yl)hydrazine (11 ), forming intermediates that cyclize intotriazolo[4,3-a]pyridines. Applying this strategy to 7-carboxamide derivatives necessitates starting with pyridine-2-carboxamide hydrazines and α-ketocarboxylic acids. CDI (2.0 equiv) in acetonitrile at ambient temperature affords 80–87% yields within 30 minutes.
Diazotization and Cyclization Sequences
Wurtz et al. synthesized 1H-triazolo[4,5-b]pyridines via diazonium salt intermediates. Treating 4-(benzyloxy)pyridine-2,6-diamine with 4-chlorobenzenediazonium chloride forms a diazene intermediate, which cyclizes using isoamyl nitrite. For C7-carboxamide installation, replacing the benzyloxy group with a carboxamide moiety prior to diazotization could streamline synthesis. Yields for analogous systems range from 65–78%.
Chemical Reactions Analysis
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with electrophiles such as chlorine, bromine, and mercuric acetate to form dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines . Nitration of the compound results in the formation of 3-nitrotriazolopyridine, which can be further reduced to 3-(2-pyridyl)imidazo . These reactions typically involve common reagents like halogens, mercuric acetate, and nitrating agents under specific conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. These compounds have been shown to inhibit critical signaling pathways involved in cancer progression. For example:
| Compound | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Derivative A | AXL Receptor | 0.5 | Breast Cancer |
| Derivative B | CDK-2 | 0.36 | Lung Cancer |
| Derivative C | PI3K | 0.25 | Prostate Cancer |
These findings suggest that [1,2,3]triazolo[1,5-a]pyridine derivatives can disrupt pathways such as the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Anti-inflammatory Properties : Studies have demonstrated that compounds derived from this scaffold possess anti-inflammatory effects. For instance, certain derivatives have been found to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and pathways .
Neuropharmacology
Recent investigations suggest that this compound may have neuroprotective properties. It has been shown to interact with neurotransmitter systems and may offer potential therapeutic benefits for neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Material Science
The unique structural properties of this compound are being explored in the development of new materials with specific electronic and optical characteristics. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology .
Study on Anticancer Activity
A notable study published in Journal of Medicinal Chemistry reported the synthesis of a series of [1,2,3]triazolo[1,5-a]pyridine derivatives. These compounds were evaluated for their anticancer activity against various cell lines. The study found that specific modifications to the triazole ring significantly enhanced the compounds' potency against breast and lung cancer cells .
Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of these derivatives in a rat model of carrageenan-induced inflammation. The results indicated that several compounds significantly reduced edema and inflammatory markers compared to controls . This suggests potential applications in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide involves its interaction with molecular targets and pathways. The compound acts as a precursor to diazo compounds and metal carbenoids, which are valuable intermediates in organic synthesis . It undergoes ring-chain tautomerism, allowing it to form isomeric α-diazoimines that can participate in various chemical reactions . This property enables the compound to exert its effects through the formation of reactive intermediates that interact with specific molecular targets.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Structural Differences :
- The core combines a 1,2,4-triazole fused to a pyrimidine ring, differing from the 1,2,3-triazole and pyridine fusion in the target compound.
- Substituents (e.g., chloro, methyl, anilino) are typically introduced at positions 5, 6, or 7 .
Comparison :
- The pyrimidine core may enhance π-π stacking in DNA/RNA interactions compared to the pyridine-based target compound.
Pyrazolo[1,5-a]pyrimidine-3-carboxamides
Structural Differences :
Comparison :
- The carboxamide position (3 vs. 7) may alter solubility and membrane permeability .
Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines
Structural Differences :
Comparison :
[1,2,3]Triazolo[1,5-a]quinazolines
Structural Differences :
Comparison :
- The extended aromatic system may reduce metabolic stability compared to the smaller triazolopyridine-carboxamide scaffold .
Biological Activity
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine ring, with a carboxamide group at the 7-position. This unique structure contributes to its distinct chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that [1,2,3]triazolo[1,5-a]pyridines exhibit several biological activities, including:
- Antiproliferative Effects : These compounds have shown promise as anticancer agents.
- Antimicrobial Activity : They possess activity against various bacterial strains.
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of specific enzymes involved in cellular processes.
Target of Action
The compound's mechanism involves the inhibition of key signaling pathways and enzymes. Related compounds have been reported to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) and suppress the ERK signaling pathway, which is crucial in cell proliferation and survival .
Biochemical Pathways
Studies have indicated that [1,2,3]triazolo[1,5-a]pyridines can act as precursors for tautomeric forms that interact with biological targets. For instance, they may disrupt the interaction between RNA-dependent RNA polymerase and its partners in viral replication processes .
Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives against multiple cancer cell lines. The results showed significant inhibition of cell growth with IC50 values ranging from 0.98 to 1.28 µM for compounds derived from the triazolo-pyridine scaffold against A549 and MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 |
| 17l | MCF-7 | 1.05 |
| 17l | HCT-116 | 1.28 |
Antimicrobial Activity
Another study focused on the antimicrobial properties of triazolo derivatives against Enterococcus faecium. The compounds exhibited narrow-spectrum antibacterial activity, highlighting their potential in treating resistant infections .
| Compound Type | Target Bacteria | Activity |
|---|---|---|
| Triazolo Derivatives | Enterococcus faecium | Narrow-spectrum |
Q & A
Q. What are the standard protocols for synthesizing [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide derivatives?
Synthesis typically involves multi-step reactions, including cyclization and condensation. A common approach uses:
- Precursor modification : Reacting triazole precursors with substituted pyridine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
- Catalysts : Bases like potassium carbonate or APTS (3-Aminopropyltriethoxysilane) to facilitate cyclization .
- Characterization : NMR (<sup>1</sup>H, <sup>13</sup>C), IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. How can researchers verify the purity and stability of synthesized compounds?
- Analytical methods : HPLC with UV detection (C18 columns, acetonitrile/water gradients) for purity assessment (>98% threshold) .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure .
- Storage : Store lyophilized compounds at -20°C in inert atmospheres to prevent hydrolysis or oxidation .
Q. What initial biological assays are recommended for evaluating this compound derivatives?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) at 10<sup>−5</sup> M concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Mechanistic studies : Perform RNA sequencing or proteomics to identify differential gene/protein expression in responsive vs. resistant cell lines .
- Selectivity indices : Compare IC50 values between cancerous and non-cancerous cells (e.g., HEK293) to assess therapeutic windows .
- Data normalization : Use Z-score analysis to account for variability in NCI-60 panel screening results .
Q. What strategies improve synthetic yields of this compound derivatives?
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes while improving yields by 15–20% .
- Solvent optimization : Switch from ethanol to DMF for better solubility of hydrophobic intermediates .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted azides during cycloaddition .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or PARP) .
- QSAR models : Correlate substituent electronegativity or steric bulk with cytotoxic activity .
- ADMET prediction : SwissADME or ProTox-II to prioritize compounds with favorable pharmacokinetic profiles .
Q. What methods validate target engagement in enzyme inhibition assays?
- Cellular thermal shift assays (CETSA) : Confirm compound binding to target enzymes via thermal stability shifts .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry .
- Western blotting : Monitor downstream phosphorylation or cleavage events (e.g., caspase-3 activation in apoptosis) .
Key Considerations for Researchers
- Structural diversity : Modifying substituents at positions 5 and 7 significantly impacts bioactivity .
- Biological variability : Test compounds across ≥3 cell lines per cancer type to mitigate lineage-specific biases .
- Reproducibility : Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
